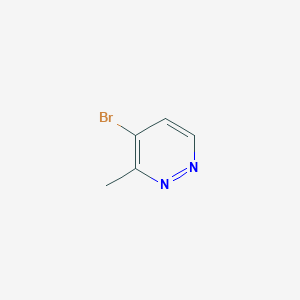

4-Bromo-3-methylpyridazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H5BrN2 |

|---|---|

Molecular Weight |

173.01 g/mol |

IUPAC Name |

4-bromo-3-methylpyridazine |

InChI |

InChI=1S/C5H5BrN2/c1-4-5(6)2-3-7-8-4/h2-3H,1H3 |

InChI Key |

YCSDPOLIWCENQL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CN=N1)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-3-methylpyridazine

For Researchers, Scientists, and Drug Development Professionals

October 26, 2025

This technical guide provides a summary of the known chemical properties, synthetic applications, and biological relevance of 4-Bromo-3-methylpyridazine. The available data on this heterocyclic compound is currently limited, and this document reflects the extent of information found in publicly accessible scientific literature and patent documents.

Chemical Properties

Quantitative data regarding the physicochemical properties of this compound is not extensively documented. The following table summarizes the available information.

| Property | Value | Source |

| Molecular Formula | C₅H₅BrN₂ | N/A |

| Molecular Weight | 173.01 g/mol | N/A |

| CAS Number | 1416373-61-9, 1895298-06-2 | [1] |

| Appearance | Brown solid | [2] |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Solubility | No data available | |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [3] |

Reactivity and Synthesis

This compound is a substituted pyridazine that serves as a versatile intermediate in organic synthesis. The presence of a bromine atom on the pyridazine ring makes it amenable to various cross-coupling reactions, a common strategy in the synthesis of complex molecules.

Experimental Protocol: Synthesis of tert-Butyl N-[1-(3-methylpyridazin-4-yl)pyrazol-4-yl]carbamate

A key application of this compound is in the synthesis of SARM1 (Sterile Alpha and TIR Motif Containing 1) inhibitors. The following protocol details a coupling reaction to form a precursor to these inhibitors, as described in patent literature.

Reaction Scheme:

Figure 1: Synthesis of a SARM1 inhibitor precursor.

Materials:

-

tert-Butyl N-(1H-pyrazol-4-yl)carbamate (0.2 g, 1 mmol)

-

This compound (0.38 g, 2 mmol)

-

K₃PO₄ (0.7 g, 3.3 mmol)

-

CuI (0.2 g, 1 mmol)

-

N,N'-dimethyl-1,2-cyclohexanediamine (0.16 g, 1 mmol)

-

DMF (10 mL)

-

H₂O

-

EtOAc (Ethyl Acetate)

Procedure:

-

To a suitable reaction vessel, add tert-butyl N-(1H-pyrazol-4-yl)carbamate, this compound, K₃PO₄, CuI, and N,N'-dimethyl-1,2-cyclohexanediamine in DMF.

-

Stir the mixture at 90 °C under a nitrogen atmosphere for 2 hours.

-

After the reaction is complete, quench the mixture with 20 mL of H₂O.

-

Extract the aqueous mixture with 50 mL of EtOAc three times.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product.

Microwave-assisted synthesis methods have also been suggested to improve the yields of reactions involving this compound.

Biological Activity

The primary documented biological relevance of this compound is as a building block for the synthesis of SARM1 inhibitors. SARM1 is a key mediator of regulated axonal degeneration, and its inhibition is a therapeutic strategy for various neurodegenerative diseases and injuries.

Derivatives synthesized from this compound have shown inhibitory activity against SARM1 with IC₅₀ values in the nanomolar range. The specific biological activity is conferred by the final molecule, with the this compound core serving as a scaffold for further chemical modifications.

The following diagram illustrates the logical relationship between this compound and its therapeutic potential.

Figure 2: Pathway from chemical precursor to therapeutic application.

Spectroscopic Data

Conclusion

This compound is a valuable heterocyclic building block, particularly in the field of medicinal chemistry for the development of SARM1 inhibitors. While comprehensive data on its physicochemical properties and spectroscopic characterization are sparse, its utility in synthetic chemistry is evident from recent patent literature. Further research into this compound is warranted to fully elucidate its chemical profile and expand its applications.

References

Technical Guide: 4-Bromo-3-methylpyridazine

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 4-Bromo-3-methylpyridazine, including its Chemical Abstracts Service (CAS) number, physicochemical properties, and key applications in research and development. Due to the limited publicly available information on this compound, this guide also presents data on the closely related and more extensively studied isomers and analogues, such as 4-Bromo-3-methylpyridine, to offer a comparative context for researchers in the field.

Introduction to this compound

This compound is a halogenated derivative of methylpyridazine. The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, is a significant pharmacophore in medicinal chemistry. The introduction of a bromine atom and a methyl group to this scaffold can significantly modulate its electronic properties, lipophilicity, and metabolic stability, making it a potentially valuable building block in drug discovery.

Despite its potential, publicly accessible data on this compound, including its CAS number, is scarce. This guide aims to consolidate the available information and provide a foundation for future research.

Physicochemical Properties

| Property | Value (for 3-Bromo-4-methylpyridazine) | Reference |

| CAS Number | 1416373-61-9 | [1] |

For context, the properties of the analogous pyridine compound, 4-Bromo-3-methylpyridine, are well-documented:

| Property | Value (for 4-Bromo-3-methylpyridine) | Reference |

| CAS Number | 10168-00-0 | [2] |

| Molecular Formula | C6H6BrN | [3] |

| Molecular Weight | 172.023 g/mol | [3] |

| Boiling Point | 211.3 ± 20.0 °C at 760 mmHg | [3] |

| Density | 1.5 ± 0.1 g/cm³ | [3] |

| Flash Point | 81.6 ± 21.8 °C | [3] |

Synthesis and Reactivity

While a specific, validated synthetic protocol for this compound is not available in the public domain, general methods for the bromination of pyridazine rings can be considered. These typically involve electrophilic aromatic substitution, though the regioselectivity can be influenced by the directing effects of the methyl group and the nitrogen atoms in the ring.

The reactivity of this compound is expected to be characteristic of a bromo-heteroaromatic compound. The bromine atom can serve as a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the introduction of a wide range of substituents and the construction of more complex molecules.

Hypothetical Synthetic Workflow:

Applications in Drug Discovery and Development

The pyridazine moiety is present in several biologically active compounds and approved drugs. Its ability to act as a hydrogen bond acceptor and its unique electronic properties contribute to its utility as a pharmacophore. Halogenated pyridazines, like this compound, are particularly valuable as intermediates in the synthesis of novel drug candidates. The bromine atom can be displaced or utilized in cross-coupling reactions to build molecular complexity and explore structure-activity relationships.

Potential Signaling Pathway Involvement:

While no specific signaling pathways have been directly associated with this compound, pyridazine-containing molecules have been implicated as modulators of various biological targets. The following diagram illustrates a generalized role of a small molecule inhibitor, a potential application for a derivative of this compound.

Conclusion

This compound represents an intriguing yet underexplored chemical entity. While direct experimental data is lacking, its structural similarity to well-characterized pyridazine and pyridine derivatives suggests its potential as a valuable building block in medicinal chemistry and materials science. Further research is warranted to elucidate its synthesis, reactivity, and biological activity, which will undoubtedly open new avenues for its application. This guide serves as a starting point for researchers interested in exploring the chemistry and potential of this compound.

References

Technical Guide: Physicochemical Properties and Synthesis of 4-Bromo-3-methylpyridine

Disclaimer: Information regarding the specific molecule 4-Bromo-3-methylpyridazine is not available in public chemical databases. This guide pertains to the closely related and well-documented compound, 4-Bromo-3-methylpyridine . Researchers should note the structural difference: pyridazine is a six-membered aromatic ring with two adjacent nitrogen atoms, while pyridine contains only one nitrogen atom.

This technical guide provides a summary of the key physicochemical properties and a representative synthesis protocol for 4-Bromo-3-methylpyridine, a versatile heterocyclic building block in pharmaceutical and agrochemical research.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for 4-Bromo-3-methylpyridine.

| Property | Value | Source |

| Molecular Formula | C₆H₆BrN | [2][3][4] |

| Molecular Weight | 172.02 g/mol | [2][5] |

| CAS Number | 10168-00-0 | [3][4] |

| Density | 1.5±0.1 g/cm³ | |

| Boiling Point | 211.3±20.0 °C at 760 mmHg | |

| Flash Point | 81.6±21.8 °C |

Experimental Protocols

A common application of 4-Bromo-3-methylpyridine is as a reactant in cross-coupling reactions, owing to the reactivity of the bromine atom.[1] Below is a summarized experimental protocol for its synthesis.

Synthesis of 4-Bromo-3-methylpyridine from 4-Methyl-3-nitropyridine

This two-step synthesis involves the reduction of a nitro group followed by a Sandmeyer-type reaction.

Step 1: Synthesis of 4-methyl-3-aminopyridine

-

4-Methyl-3-nitropyridine (0.1 mol) is dissolved in methanol.

-

10% Palladium on carbon (Pd/C) is added as a catalyst.

-

The reaction is conducted in an autoclave under a hydrogen pressure of 0.5 MPa.

-

The mixture is heated to 40°C and reacted for 15 hours.

-

Reaction completion is monitored by thin-layer chromatography.

-

After cooling, the mixture is filtered through diatomite, and the filtrate is concentrated to yield 4-methyl-3-aminopyridine.[6]

Step 2: Synthesis of 4-bromo-3-methylpyridine

-

The synthesized 4-methyl-3-aminopyridine is reacted with an acid to form the corresponding salt.

-

The mixture is cooled to a temperature between -10°C and 0°C.

-

Bromine is added dropwise, followed by the dropwise addition of an aqueous sodium nitrite solution.

-

After the addition is complete, the pH of the solution is adjusted to be alkaline.

-

The product is then extracted, dried, and concentrated to obtain 4-bromo-3-methylpyridine.[6]

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a chemical compound like 4-Bromo-3-methylpyridine.

References

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. 4-Bromo-3-methylpyridine | 10168-00-0 [sigmaaldrich.com]

- 4. 4-BROMO-3-METHYLPYRIDINE | CAS 10168-00-0 [matrix-fine-chemicals.com]

- 5. 3-Bromo-4-methylpyridine | C6H6BrN | CID 817630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]

Elucidating the Structure of 4-Bromo-3-methylpyridazine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the structural elucidation of 4-Bromo-3-methylpyridazine, a heterocyclic compound of interest to researchers and professionals in drug development. Due to the limited availability of direct experimental data for this specific molecule, this paper presents a detailed, plausible hypothetical synthetic route and predicted spectroscopic data based on established chemical principles and analysis of structurally analogous compounds.

Hypothetical Synthesis of this compound

The proposed synthesis of this compound involves a multi-step pathway, commencing with the construction of the pyridazine core, followed by regioselective bromination. This hypothetical protocol is designed to be a practical guide for the potential laboratory synthesis of this compound.

Experimental Protocol:

Step 1: Synthesis of 3-methylpyridazine from 4-oxopentanal

-

To a solution of 4-oxopentanal (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 3-methylpyridazine.

Step 2: Bromination of 3-methylpyridazine to yield this compound

-

Dissolve 3-methylpyridazine (1 equivalent) in a suitable solvent such as acetic acid.

-

Add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the solution at room temperature, protecting the reaction from light.

-

Stir the mixture at 60°C for 12 hours.

-

Monitor the reaction by gas chromatography-mass spectrometry (GC-MS) for the appearance of the desired product mass.

-

After completion, pour the reaction mixture into an ice-water bath and neutralize with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography (silica gel, hexane-ethyl acetate) to isolate this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of known spectral data of structurally related compounds, including 3-methylpyridazine, 4-bromopyridazine, and other substituted pyridazines.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5 | 7.6 - 7.8 | Doublet | 4.5 - 5.5 |

| H-6 | 9.0 - 9.2 | Doublet | 4.5 - 5.5 |

| CH₃ | 2.5 - 2.7 | Singlet | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-3 | 155 - 158 |

| C-4 | 125 - 128 |

| C-5 | 130 - 133 |

| C-6 | 150 - 153 |

| CH₃ | 20 - 23 |

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

| 3050 - 3150 | C-H stretch (aromatic) |

| 2900 - 3000 | C-H stretch (methyl) |

| 1550 - 1600 | C=N stretch |

| 1450 - 1500 | C=C stretch (aromatic) |

| 1000 - 1100 | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 172/174 | [M]⁺ molecular ion peak (presence of Br isotopes) |

| 143/145 | [M - CH₃]⁺ |

| 93 | [M - Br]⁺ |

| 66 | [C₄H₄N]⁺ |

Visualizing the Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Caption: Hypothetical synthesis of this compound.

Disclaimer: The synthetic protocols and spectroscopic data presented in this document are hypothetical and based on scientific precedent for similar chemical structures. Experimental validation is required to confirm these findings.

The Synthetic Versatility of 4-Bromo-3-methylpyridazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-methylpyridazine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-deficient pyridazine core and the presence of a reactive bromine atom, make it a valuable synthon for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the reactivity of this compound, focusing on key transformations such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its application in research and development.

The pyridazine nucleus is a common scaffold in a variety of biologically active compounds. The strategic placement of a methyl group at the 3-position and a bromine atom at the 4-position of the pyridazine ring offers multiple avenues for chemical modification. The bromine atom serves as a versatile handle for introducing a wide array of functional groups through established and robust synthetic methodologies.

Core Reactivity Profile

The reactivity of this compound is primarily dictated by the electron-deficient nature of the pyridazine ring and the carbon-bromine bond. This allows for facile participation in several key reaction classes:

-

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is highly susceptible to oxidative addition to a low-valent palladium catalyst, initiating catalytic cycles for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations are fundamental for the formation of C-C, C-alkynyl, and C-N bonds, respectively.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing effect of the two adjacent nitrogen atoms in the pyridazine ring activates the C4-Br bond towards displacement by various nucleophiles.[1] This allows for the direct introduction of amines, alkoxides, and other nucleophilic moieties.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of this compound, enabling the introduction of a diverse range of substituents with high efficiency and selectivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a widely used method for the formation of carbon-carbon bonds by coupling an organoboron species with an organohalide. In the context of this compound, this reaction allows for the introduction of aryl, heteroaryl, and vinyl substituents at the 4-position.

General Reaction Scheme:

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Quantitative Data for Suzuki-Miyaura Coupling of Related Bromopyridazines:

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(dppf)Cl2 (3) | K2CO3 | MeCN/H2O (4:1) | 80 | 1.5 | 90 (for 4-pyridinylboronic acid) | [2] |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh3)4 (5) | K3PO4 | 1,4-Dioxane/H2O (4:1) | 90 | 15+ | 60-85 (for N-(5-bromo-2-methylpyridin-3-yl)acetamide) | [3] |

| 3 | Phenylboronic acid | Pd(PPh3)4 (5) | Na2CO3 | DME/H2O (3:1) | 155 | 0.5 | High (for 3,6-dichloropyridazine) | [4] |

| 4 | Ferroceneboronic acid | PdCl2(PPh3)2 (4) | Na2CO3 | DME/H2O (4:1) | 100 | 10 | 82 (for 4,5-dibromo-2-methylpyridazin-3(2H)-one) | [5] |

Detailed Experimental Protocol: Synthesis of 4-Aryl-3-methylpyridazine (Adapted from[3])

-

To a flask equipped with a magnetic stirrer, add this compound (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), potassium carbonate (3.0 eq.), and Pd(dppf)Cl2 (3 mol%).

-

Add a 4:1 mixture of acetonitrile and water as the solvent.

-

Attach a condenser and reflux the mixture at 80 °C for 1-2 hours in an oil bath.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add silica gel to the flask and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

-

Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon triple bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly valuable for the synthesis of precursors to bioactive molecules and advanced materials.

General Reaction Scheme:

Caption: General workflow for the Sonogashira coupling of this compound.

Quantitative Data for Sonogashira Coupling of Related Halogenated Heterocycles:

| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylacetylene | Pd(PPh3)4 | CuI | Et3N | THF | RT | - | - | General Protocol |

| 2 | Phenylacetylene | PdCl2(PPh3)2 | CuI | Et3N | Toluene | RT | 6-20 | Good | General Protocol |

| 3 | Aryl acetylene | Pd catalyst on solid support | 0.1% Cu2O on alumina | - | THF-DMA (9:1) | 80 | - | 60-75 (for iodobenzene) | [5] |

Detailed Experimental Protocol: Synthesis of 4-Alkynyl-3-methylpyridazine (Adapted from a general Sonogashira protocol)

-

To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), Pd(PPh3)4 (5 mol%), and CuI (10 mol%).

-

Add anhydrous and degassed solvent (e.g., THF or toluene), followed by a suitable base (e.g., triethylamine, 2.0 eq.).

-

Add the terminal alkyne (1.2 eq.) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide variety of arylamines. This reaction is crucial for introducing amine functionalities, which are prevalent in many pharmaceuticals.

General Reaction Scheme:

Caption: General workflow for the Buchwald-Hartwig amination of this compound.

Quantitative Data for Buchwald-Hartwig Amination of Related Bromo-heterocycles:

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Cyclohexane-1,2-diamine | [Pd2(dba)3] (0.18 mmol) | (±)-BINAP (0.35 mmol) | NaOBu-t | Toluene | 80 | 4 | 60 (for 2-bromo-6-methyl pyridine) | [6] |

| 2 | Morpholine | Pd2dba3 (2) | XPhos (8) | LiHMDS | THF | 65 | 16 | 40 (for 3-bromo-2-aminopyridine) | General Protocol |

| 3 | Secondary Amine | RuPhos-precatalyst | - | LiHMDS | THF | 65 | 16 | 83 (for 3-bromo-2-aminopyridine) | General Protocol |

| 4 | Morpholine/Pyrrolidine | - | - | - | - | - | - | 60-88 (for 2-(aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines) | [7] |

Detailed Experimental Protocol: Synthesis of 4-Amino-3-methylpyridazine (Adapted from[6])

-

In a Schlenk vessel under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium catalyst such as [Pd2(dba)3] (e.g., 2 mol%), a suitable phosphine ligand like (±)-BINAP (e.g., 4 mol%), and a strong base like sodium tert-butoxide (1.5 eq.).

-

Add a dry, degassed solvent such as toluene.

-

Heat the reaction mixture with stirring (e.g., at 80-100 °C) and monitor by TLC.

-

After the reaction is complete, cool the mixture to room temperature and dilute with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the desired amino-pyridazine derivative.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridazine ring facilitates nucleophilic aromatic substitution at the 4-position of this compound. This provides a direct, metal-free method for introducing various nucleophiles.

General Reaction Scheme:

Caption: General workflow for the Nucleophilic Aromatic Substitution of this compound.

Reactivity Comparison:

Pyridazines are generally more reactive towards nucleophilic attack than pyridines due to the presence of the second nitrogen atom, which further decreases the electron density of the ring.[3] The reactivity of halopyridazines in SNAr reactions is a well-established principle. For instance, 4-chloropyridine reacts with sodium methoxide significantly faster than chlorobenzene, a phenomenon attributed to the stabilization of the negatively charged intermediate by the ring nitrogen.[8][9]

Detailed Experimental Protocol: Synthesis of 4-Alkoxy-3-methylpyridazine (General Procedure)

-

Dissolve this compound (1.0 eq.) in a suitable solvent (e.g., the corresponding alcohol, ROH).

-

Add a base, such as the sodium alkoxide (RONa, 1.2 eq.).

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture and neutralize with a weak acid if necessary.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.

-

Purify the product by column chromatography or recrystallization.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its reactivity is dominated by palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, providing access to a wide array of functionalized pyridazine derivatives. The methodologies outlined in this guide, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, offer robust and efficient pathways for the synthesis of novel compounds with potential applications in drug discovery and materials science. The provided experimental protocols and quantitative data serve as a practical resource for researchers aiming to incorporate this important synthon into their synthetic strategies.

References

- 1. 4-Bromopyridazin-3-amine | 1353101-33-3 | Benchchem [benchchem.com]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries [ouci.dntb.gov.ua]

- 5. Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products [mdpi.com]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability of 4-Bromo-3-methylpyridazine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential stability characteristics of 4-Bromo-3-methylpyridazine hydrobromide. Due to the limited publicly available stability data for this specific compound, this document outlines the predicted stability profile based on the known chemistry of related pyridazine and brominated heterocyclic compounds. It further details standardized experimental protocols for a robust stability assessment encompassing thermal, hydrolytic, and photolytic stress conditions. This guide is intended to equip researchers and drug development professionals with the necessary framework to evaluate the stability of this compound hydrobromide and similar molecules, ensuring data integrity and informing formulation and storage strategies.

Introduction

This compound hydrobromide is a heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any chemical entity intended for research or development, a thorough understanding of its stability is paramount. Chemical stability influences shelf-life, dictates appropriate storage conditions, and can impact the safety and efficacy of final products. This guide addresses the probable stability challenges and provides a systematic approach to their investigation.

Halogenated heterocyclic compounds are widely used as intermediates in organic synthesis.[1] Their reactivity, which makes them valuable synthetic building blocks, also predisposes them to various degradation pathways. The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, has distinct electronic properties that influence its stability. Studies on the photodegradation of N-heterocyclic aromatics have shown that pyridazine is more resistant to photodecomposition compared to pyridine and pyrazine, a characteristic attributed to the presence of the N-N bond.[2][3]

Predicted Stability Profile

The stability of this compound hydrobromide is likely influenced by three primary factors: hydrolysis, temperature, and light.

Hydrolytic Stability

The C-Br bond on the pyridazine ring is susceptible to nucleophilic substitution, particularly hydrolysis. The rate of hydrolysis is expected to be pH-dependent. In aqueous solutions, the bromine atom can be displaced by a hydroxyl group, leading to the formation of 3-methyl-4-hydroxypyridazine. The hydrobromide salt form of the molecule suggests it is intended for use in aqueous media, making an understanding of its hydrolytic stability critical.

Thermal Stability

Heterocyclic compounds, while often aromatic and relatively stable, can undergo decomposition at elevated temperatures.[4] For this compound hydrobromide, thermal stress could lead to debromination, ring cleavage, or other complex degradation pathways. The presence of the methyl group may also influence thermal stability.

Photostability

While pyridazines are generally more photostable than other N-heterocycles, prolonged exposure to ultraviolet (UV) or visible light can induce degradation.[2][3] Potential photodegradation pathways could involve the homolytic cleavage of the C-Br bond, leading to radical-mediated reactions, or photochemical rearrangement of the pyridazine ring.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound hydrobromide, a forced degradation study is recommended. This involves subjecting the compound to stress conditions that are more severe than accelerated storage conditions. The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing.

General Experimental Workflow

A systematic workflow is essential for a comprehensive stability assessment.

Caption: General workflow for a forced degradation study.

Hydrolytic Stability Testing

-

Preparation of Solutions: Prepare solutions of this compound hydrobromide (e.g., 1 mg/mL) in the following media:

-

0.1 N Hydrochloric Acid (HCl)

-

Purified Water

-

0.1 N Sodium Hydroxide (NaOH)

-

-

Incubation: Store aliquots of each solution at a controlled temperature (e.g., 50°C) in the dark.

-

Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution. Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze the samples by a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Thermal Stability Testing

-

Sample Preparation: Place a known quantity of the solid compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH).

-

Time-Point Analysis: At specified time points (e.g., 1, 2, 5, 10, 30 days), remove a sample and dissolve it in a suitable solvent.

-

Analysis: Analyze the sample by HPLC to determine the extent of degradation.

-

Differential Scanning Calorimetry (DSC): Perform DSC to determine the melting point and decomposition temperature of the solid material.

Photostability Testing

-

Sample Preparation: Expose both the solid compound and a solution of the compound (in a photostable solvent) to a light source that provides both UV and visible output (e.g., a xenon lamp). A control sample should be wrapped in aluminum foil to exclude light.

-

Exposure: The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.

-

Analysis: After the exposure period, analyze both the exposed and control samples by HPLC.

Potential Degradation Pathways

Based on the chemical structure, several degradation pathways can be hypothesized.

Caption: Hypothetical degradation pathways.

Data Presentation

Quantitative data from stability studies should be presented in a clear and concise tabular format to allow for easy comparison of degradation rates under different conditions.

Table 1: Example of Hydrolytic Stability Data

| Stress Condition | Time (hours) | % Parent Compound Remaining | % Degradant 1 |

| 0.1 N HCl | 0 | 100.0 | 0.0 |

| 24 | 95.2 | 4.8 | |

| 48 | 90.5 | 9.5 | |

| Purified Water | 0 | 100.0 | 0.0 |

| 24 | 99.8 | 0.2 | |

| 48 | 99.5 | 0.5 | |

| 0.1 N NaOH | 0 | 100.0 | 0.0 |

| 24 | 85.1 | 14.9 | |

| 48 | 72.3 | 27.7 |

Table 2: Example of Thermal and Photostability Data

| Stress Condition | Duration | % Parent Compound Remaining |

| Thermal (60°C) | 30 days | 98.7 |

| Photolytic (Solid) | 1.2 M lux hr | 97.5 |

| Photolytic (Solution) | 1.2 M lux hr | 92.1 |

Conclusion

References

- 1. Halogenated Heterocycles [sigmaaldrich.com]

- 2. Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Pyridazine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have led to the development of a vast array of derivatives exhibiting a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the significant therapeutic potential of pyridazine derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, analgesic, antiviral, and herbicidal properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.

Core Biological Activities and Quantitative Data

Pyridazine derivatives have demonstrated significant efficacy across multiple therapeutic areas. The following sections summarize the key findings and present quantitative data for representative compounds in clearly structured tables to facilitate comparison and analysis.

Anticancer Activity

Pyridazine derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer, including cell proliferation, angiogenesis, and survival. A notable mechanism of action for some pyridazine-based compounds is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |

| 2S-5 | MDA-MB-231 (Breast) | 6.21 | Doxorubicin | - | [1] |

| 4T1 (Mouse Breast) | 7.04 | [1] | |||

| 2S-13 | MDA-MB-231 (Breast) | 7.73 | Doxorubicin | - | [1] |

| 4T1 (Mouse Breast) | 8.21 | [1] | |||

| Pyrazolo-pyridazine 4 | HepG-2 (Liver) | 17.30 | Doxorubicin | 6.18 | [2] |

| HCT-116 (Colon) | 18.38 | Doxorubicin | 5.23 | [2] | |

| MCF-7 (Breast) | 27.29 | Doxorubicin | 4.17 | [2] | |

| Pyrrolo[1,2-b]pyridazine 5a | LoVo (Colon) | < 50 | - | - | [3] |

| Pyrrolo[1,2-b]pyridazine 2c | LoVo (Colon) | < 80 | - | - | [3] |

| Pyrrolo[1,2-b]pyridazine 5f | LoVo (Colon) | < 80 | - | - | [3] |

Antimicrobial Activity

The pyridazine scaffold is a key component in the development of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens. These derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

| Compound ID | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Citation |

| Chloro derivative | E. coli | 0.892 - 3.744 | Chloramphenicol | 2.019 - 8.078 | [4] |

| P. aeruginosa | 0.892 - 3.744 | Chloramphenicol | 2.019 - 8.078 | [4] | |

| S. marcescens | 0.892 - 3.744 | Chloramphenicol | 2.019 - 8.078 | [4] | |

| Pyridazinone 3 | S. aureus (MRSA) | 4.52 | Amikacin | - | [5] |

| Pyridazinone 7 | E. coli | 7.8 | Amikacin | - | [5] |

| S. aureus (MRSA) | 7.8 | Amikacin | - | [5] | |

| S. typhimurium | 7.8 | Amikacin | - | [5] | |

| A. baumannii | 7.8 | Amikacin | - | [5] | |

| Pyridazinone 13 | A. baumannii | 3.74 | Amikacin | - | [5] |

| P. aeruginosa | 7.48 | Amikacin | - | [5] | |

| Hydrazone 21a | A. niger | 2.9 - 7.8 | Clotrimazole | - | [6] |

| S. aureus | 62.5 - 125 | Chloramphenicol | - | [6] | |

| B. subtilis | 62.5 - 125 | Chloramphenicol | - | [6] | |

| K. pneumoniae | 62.5 - 125 | Chloramphenicol | - | [6] |

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Pyridazine derivatives have been investigated as anti-inflammatory agents, with a primary mechanism being the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.

| Compound ID | Assay | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound | IC50 (µM) | Citation |

| Compound 9a | COX-2 Inhibition | 0.0155 | 21.29 | Celecoxib | 0.0178 | [7] |

| Compound 16b | COX-2 Inhibition | 0.0169 | 18.63 | Celecoxib | 0.0178 | [7] |

| Compound 12 | COX-2 Inhibition | 0.0171 | 17.25 | Celecoxib | 0.0178 | [7] |

| Compound 9b | COX-2 Inhibition | 0.0175 | 15.71 | Celecoxib | 0.0178 | [7] |

| Compound 17 | COX-2 Inhibition | 0.0177 | 16.10 | Celecoxib | 0.0178 | [7] |

| Compound 4c | COX-2 Inhibition | 0.26 | - | Celecoxib | 0.35 | [8] |

| Compound 6b | COX-2 Inhibition | 0.18 | 6.33 | Celecoxib | 0.35 | [8] |

| Compound 71 | LPS-induced NF-κB inhibition | 2.0 | - | - | - | [9] |

| Compound 13i | LPS-induced NF-κB inhibition | 4.8 | - | - | - | [10] |

| Compound 16 | LPS-induced NF-κB inhibition | 30.1 | - | - | - | [10] |

Analgesic Activity

The pain-relieving properties of pyridazine derivatives have been demonstrated in various preclinical models. The acetic acid-induced writhing test is a common method to assess peripheral analgesic activity.

| Compound ID | Dose (mg/kg) | % Inhibition of Writhing | Reference Compound | Dose (mg/kg) | % Inhibition of Writhing | Citation |

| Compound 4b | 10 | High | Celecoxib | 10 | - | [11] |

| Compound 5a | 10 | High | Celecoxib | 10 | - | [11] |

| Compound 5c | 10 | High | Celecoxib | 10 | - | [11] |

| Compound 5d | 10 | High | Celecoxib | 10 | - | [11] |

| Compound 6a | 10 | High | Celecoxib | 10 | - | [11] |

| Compound 6b | 10 | High | Celecoxib | 10 | - | [11] |

| Compound 6c | 10 | High | Celecoxib | 10 | - | [11] |

| Compound 6d | 10 | High | Celecoxib | 10 | - | [11] |

| Compound 9c | 10 | High | Celecoxib | 10 | - | [11] |

| Compound 9d | 10 | High | Celecoxib | 10 | - | [11] |

| Compound 16a | 10 | High | Celecoxib | 10 | - | [11] |

| Compound 16c | 10 | High | Celecoxib | 10 | - | [11] |

| Pyrazoline 2d | - | Moderate | - | - | - | [12] |

| Pyrazoline 2e | - | High | - | - | - | [12] |

Antiviral Activity

Several pyridazine derivatives have been synthesized and evaluated for their antiviral properties. A notable example is their activity against the Hepatitis A virus (HAV).

| Compound ID | Concentration (µg/mL) | % Inhibition of HAV | Reference Compound | Concentration (µg/mL) | % Inhibition of HAV | Citation |

| Compound 10 | 10 | High | Amentadine | 10 | Moderate | [13][14] |

| 20 | High | Amentadine | 20 | Moderate | [13][14] | |

| 30 | High | Amentadine | 30 | Moderate | [13][14] | |

| 40 | High | Amentadine | 40 | Moderate | [13][14] | |

| 50 | High | Amentadine | 50 | Moderate | [13][14] |

Herbicidal Activity

In the field of agrochemicals, pyridazine derivatives have shown potential as herbicides. Their activity is often assessed by their ability to inhibit the growth of various plant species.

| Compound ID | Plant Species | Activity | Reference |

| 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives | Spirodela polyrrhiza and others | High herbicidal activity | [15] |

| Pyrido[2,3-d]pyrimidine derivatives | Lactuca sativa, Brassica campestris, Agrostis stolonifera, Triticum aestivum | Good herbicidal activity | [16] |

Key Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms of action and the methodologies used to evaluate pyridazine derivatives, this section includes diagrams of key signaling pathways and a generalized experimental workflow for drug screening.

VEGFR-2 Signaling Pathway

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway is crucial for angiogenesis, the formation of new blood vessels. Many pyridazine derivatives exert their anticancer effects by inhibiting this pathway.

Caption: VEGFR-2 signaling pathway and the inhibitory action of pyridazine derivatives.

COX-2 Signaling Pathway in Inflammation

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins. Many anti-inflammatory pyridazine derivatives act by inhibiting COX-2.

Caption: The COX-2 inflammatory pathway and its inhibition by pyridazine derivatives.

General Experimental Workflow for Biological Screening

The discovery of biologically active pyridazine derivatives typically follows a structured workflow, from synthesis to in-depth biological evaluation.

Caption: A generalized workflow for the screening of pyridazine derivatives.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon existing findings.

Synthesis of Pyridazine Derivatives (General Methods)

The synthesis of the pyridazine core can be achieved through various routes. A common method involves the condensation of a 1,4-dicarbonyl compound with hydrazine hydrate. For instance, the reaction of maleic anhydride with hydrazine hydrate in the presence of an acid catalyst yields the pyridazine ring.[17] Another approach involves the reaction of a γ-keto acid with hydrazine hydrate to form a dihydropyridazinone, which can be subsequently oxidized to the corresponding pyridazinone.[18] Substitutions on the pyridazine ring are typically introduced by using appropriately substituted starting materials or through subsequent functionalization of the pyridazine core.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the pyridazine derivatives and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

-

Serial Dilution of Compounds: Perform serial two-fold dilutions of the pyridazine derivatives in a 96-well microtiter plate containing broth.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at an appropriate temperature and for a sufficient duration to allow for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the anti-inflammatory activity of compounds.

-

Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the pyridazine derivatives or a control vehicle (e.g., saline) to the rats, typically via oral gavage.

-

Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice

This is a common method for screening peripheral analgesic activity.

-

Animal Acclimatization: Acclimatize mice to the laboratory conditions before the experiment.

-

Compound Administration: Administer the pyridazine derivatives, a standard analgesic (e.g., aspirin), or a vehicle control to the mice.

-

Induction of Writhing: After a set period (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally to induce writhing (abdominal constrictions).

-

Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes over a specific period (e.g., 20 minutes).

-

Data Analysis: Calculate the percentage of inhibition of writhing for the treated groups compared to the control group.

Conclusion

The pyridazine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The diverse biological activities, coupled with the synthetic tractability of this heterocyclic system, ensure its continued importance in medicinal chemistry. This technical guide has provided a snapshot of the vast potential of pyridazine derivatives, offering a foundation of quantitative data, experimental protocols, and pathway visualizations to aid researchers in their quest for novel and effective drugs. Further exploration of structure-activity relationships, optimization of pharmacokinetic properties, and investigation of novel biological targets will undoubtedly unlock the full therapeutic potential of this remarkable class of compounds.

References

- 1. Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and herbicidal activities of novel 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

The Pivotal Role of the Pyridazine Scaffold: A Technical Guide to the Medicinal Chemistry of 4-Bromo-3-methylpyridazine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core medicinal chemistry of 4-Bromo-3-methylpyridazine, a heterocyclic compound with significant potential in drug discovery. While direct literature on this specific molecule is limited, this paper will extrapolate from the rich chemistry of the broader pyridazine class to detail its synthesis, potential biological activities, and applications in developing novel therapeutic agents. By examining the structure-activity relationships of analogous compounds, we can infer the likely utility of this compound as a valuable scaffold in medicinal chemistry.

Synthesis and Chemical Properties

The synthesis of this compound can be approached through several established routes for pyridazine ring formation and functionalization. A plausible and efficient method involves the condensation of a 1,4-dicarbonyl precursor with hydrazine, followed by halogenation.

A key starting material for this synthesis is citraconic anhydride (2-methylmaleic anhydride). The reaction of citraconic anhydride with hydrazine hydrate would yield 3-methylpyridazine-4,5-dione. Subsequent treatment with a brominating agent such as phosphorus oxybromide (POBr3) would then afford the target compound, this compound.

The Electron-Deficient Heart of Heterocycles: An In-Depth Technical Guide to the Pyridazine Core

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, presents a unique and compelling scaffold for medicinal chemistry and materials science.[1] Its inherent electron-deficient nature, arising from the electronegativity of the nitrogen atoms, profoundly influences its physicochemical properties and reactivity. This technical guide provides a comprehensive exploration of the pyridazine core, detailing its electronic characteristics, reactivity patterns, and strategic applications in drug discovery. Quantitative data on its electronic properties are summarized, key experimental protocols are detailed, and relevant biological pathways and synthetic workflows are visualized to offer a thorough resource for researchers leveraging this privileged heterocycle.

Electronic Properties of the Pyridazine Core

The defining characteristic of the pyridazine ring is its electron deficiency, which distinguishes it from its carbocyclic analog, benzene, and even its diazine isomers, pyrimidine and pyrazine. This property is a direct consequence of the presence of two electronegative nitrogen atoms, which inductively withdraw electron density from the carbon atoms of the ring. This electron withdrawal has several significant consequences:

-

Reduced Aromaticity: The pyridazine ring is less aromatic than benzene, making it more susceptible to certain types of reactions, particularly nucleophilic attack and cycloadditions.[2]

-

High Dipole Moment: The asymmetrical distribution of electron density results in a significant dipole moment, contributing to its polarity and potential for strong intermolecular interactions.[3]

-

Weak Basicity: The electron-withdrawing nature of the second nitrogen atom reduces the availability of the lone pair electrons for protonation, rendering pyridazine a weak base compared to pyridine.[1]

-

Modulation of Substituent Properties: The electron-deficient ring can significantly influence the properties of attached functional groups, for instance, by increasing the acidity of protons on adjacent atoms.[1]

Quantitative Electronic Parameters

To quantify the electron-deficient character of the pyridazine core, various physicochemical parameters have been determined. These values are crucial for computational modeling and for predicting the reactivity and biological activity of pyridazine-containing molecules.

| Parameter | Pyridazine | Pyrimidine | Pyrazine | Pyridine | Benzene | Reference |

| pKa | 2.33 | 1.3 | 0.6 | 5.23 | - | [4] |

| Dipole Moment (D) | 3.9 - 4.22 | 2.3 | 0 | 2.2 | 0 | [3][5] |

| Calculated LogP | 0.47 | 0.12 | -0.11 | 0.65 | 2.13 | [3] |

| Topological Polar Surface Area (TPSA) (Ų) | 25.8 | 25.8 | 25.8 | 12.9 | 0 | [3] |

Table 1: Comparison of Physicochemical Properties of Pyridazine and Related Aromatic Systems.

Hammett Parameters and Substituent Effects

The Hammett equation, log(K/K₀) = σρ, is a valuable tool for quantifying the effect of substituents on the reactivity of aromatic systems. The reaction constant, ρ (rho), reflects the sensitivity of a reaction to substituent effects. A positive ρ value indicates that the reaction is favored by electron-withdrawing groups.

Studies on the dissociation of pyridazinium ions have shown a significant positive ρ value, confirming the electron-deficient nature of the ring and its sensitivity to the electronic effects of substituents.

| Reaction | ρ (rho) value | Reference |

| Dissociation of Pyridazinium Ions | 5.29 | [4] |

| Dissociation of Pyridinium Ions | 5.94 | [4] |

Table 2: Hammett Reaction Constants (ρ) for the Dissociation of Pyridazinium and Pyridinium Ions.

Reactivity of the Pyridazine Core

The electron-deficient nature of the pyridazine ring dictates its reactivity, making it susceptible to nucleophilic attack and a participant in inverse-electron-demand cycloaddition reactions.

Nucleophilic Aromatic Substitution (SNAr)

Halogenated pyridazines are excellent substrates for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nitrogen atoms activate the ring towards attack by nucleophiles, facilitating the displacement of a leaving group, typically a halide. The positions most susceptible to nucleophilic attack are C3 and C6, which are ortho and para to the nitrogen atoms, respectively, and can best stabilize the negative charge in the Meisenheimer intermediate.

Kinetic Data for Nucleophilic Aromatic Substitution:

While extensive kinetic data for a wide range of substituted pyridazines is not compiled in a single source, studies on related N-heterocycles provide insight into the factors governing these reactions. For instance, the reactions of 2-substituted N-methylpyridinium ions with piperidine demonstrate that the rate is influenced by the nature of the leaving group and the substituent on the ring.

| Substrate (2-substituted N-methylpyridinium iodide) | Overall third-order rate constant (25°C, M⁻²s⁻¹) | Relative rate at 25°C |

| 2-Cyano | 1.1 x 10⁻¹ | 48 |

| 4-Cyano | 1.2 x 10⁻¹ | 52 |

| 2-Fluoro | 2.3 x 10⁻³ | 1.0 |

| 2-Chloro | 2.3 x 10⁻³ | 1.0 |

| 2-Bromo | 2.3 x 10⁻³ | 1.0 |

| 2-Iodo | 2.3 x 10⁻³ | 1.0 |

Table 3: Kinetic Parameters for Nucleophilic Aromatic Substitution Reactions of 2-Substituted N-Methylpyridinium Substrates with Piperidine in Methanol.[6]

This data illustrates the strong activating effect of the cyano group in these SNAr reactions.

Cycloaddition Reactions

The electron-deficient pyridazine core can act as a diene in inverse-electron-demand Diels-Alder reactions. In these reactions, the electron-poor pyridazine reacts with an electron-rich dienophile. This reactivity provides a powerful tool for the construction of complex polycyclic systems.

The Pyridazine Core in Drug Discovery

The unique properties of the pyridazine scaffold have made it a "privileged structure" in medicinal chemistry.[1] Its ability to engage in hydrogen bonding, its polarity, and its metabolic stability are highly desirable features in drug candidates.

Case Study: Deucravacitinib (Sotyktu™)

A prominent example of a pyridazine-containing drug is Deucravacitinib, an allosteric inhibitor of tyrosine kinase 2 (TYK2) approved for the treatment of plaque psoriasis.[1] The pyridazine core in Deucravacitinib plays a crucial role in its binding to the regulatory pseudokinase (JH2) domain of TYK2.

TYK2 Signaling Pathway:

TYK2 is a member of the Janus kinase (JAK) family and is involved in the signaling of key cytokines such as IL-12, IL-23, and Type I interferons. These cytokines are central to the inflammatory processes underlying autoimmune diseases. By selectively inhibiting TYK2, Deucravacitinib dampens these inflammatory signals.

Caption: Deucravacitinib allosterically inhibits TYK2, blocking downstream signaling.

Experimental Protocols

Synthesis of 3-Chloro-6-phenylpyridazine (A Nucleophilic Aromatic Substitution)

This protocol describes a typical synthesis of a pyridazine derivative via a nucleophilic aromatic substitution followed by oxidation.

Materials:

-

3(2H)-pyridazinone

-

Phenylmagnesium bromide (3.0 M in diethyl ether)

-

Tetrahydrofuran (THF), anhydrous

-

N-Bromosuccinimide (NBS)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 3(2H)-pyridazinone (1.0 eq) in anhydrous THF at 0 °C is added phenylmagnesium bromide (1.1 eq) dropwise.

-

The reaction mixture is stirred at room temperature for 2 hours.

-

The reaction is cooled to 0 °C and N-bromosuccinimide (1.2 eq) is added portion-wise.

-

The mixture is stirred at room temperature for 16 hours.

-

The reaction is quenched with saturated aqueous sodium bicarbonate and extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product, 6-phenyl-3(2H)-pyridazinone, is obtained and can be purified by column chromatography.

-

The purified 6-phenyl-3(2H)-pyridazinone (1.0 eq) is refluxed in phosphorus oxychloride (5.0 eq) for 3 hours.

-

The excess POCl₃ is removed under reduced pressure.

-

The residue is carefully poured onto ice and neutralized with saturated aqueous sodium bicarbonate.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude 3-chloro-6-phenylpyridazine is purified by column chromatography (eluent: hexane/ethyl acetate).

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Inverse-Electron-Demand Diels-Alder Reaction of a Pyridazine

This protocol provides a general procedure for a cycloaddition reaction involving a pyridazine derivative.

Materials:

-

3,6-Dichloropyridazine

-

Electron-rich dienophile (e.g., an enamine or ynamine)

-

High-boiling point solvent (e.g., toluene, xylene, or diphenyl ether)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a solution of the electron-rich dienophile (1.0 eq) in the chosen solvent under an inert atmosphere is added 3,6-dichloropyridazine (1.1 eq).

-

The reaction mixture is heated to reflux (typically 110-250 °C) and monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to afford the desired cycloadduct.

Characterization:

The structure of the cycloadduct should be confirmed using spectroscopic methods such as NMR and mass spectrometry.

Experimental and Synthetic Workflow

The synthesis, purification, and characterization of pyridazine derivatives typically follow a standardized workflow in a research and development setting.

Caption: A typical workflow for the synthesis and characterization of pyridazine derivatives.

Conclusion

The electron-deficient nature of the pyridazine core is the cornerstone of its utility in modern chemistry. This inherent electronic property imparts a unique combination of reactivity and physicochemical characteristics that have been successfully exploited in the development of novel therapeutics and functional materials. A thorough understanding of the principles outlined in this guide will empower researchers to harness the full potential of the pyridazine scaffold in their scientific endeavors. By leveraging its predictable reactivity and tunable electronic properties, the pyridazine core will undoubtedly continue to be a valuable building block in the design of next-generation molecules with tailored functions.

References

- 1. researchgate.net [researchgate.net]

- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective [pubs.sciepub.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]

4-Bromo-3-methylpyridazine: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Bromo-3-methylpyridazine is a substituted pyridazine that holds significant potential as a versatile intermediate in organic synthesis. The presence of a reactive bromine atom on the electron-deficient pyridazine ring allows for a variety of functionalization reactions, making it an attractive scaffold for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the potential applications of this compound, drawing upon synthetic strategies and reactions of closely related bromopyridazines and bromopyridines to illustrate its utility in the development of novel pharmaceuticals and agrochemicals. While specific data for this compound is limited in publicly available literature, its structural features suggest a rich and varied reaction chemistry.

Synthesis of Brominated Pyridazine Scaffolds

The synthesis of brominated pyridazines can be achieved through various methodologies. One notable approach involves the Lewis acid-mediated inverse electron demand Diels-Alder reaction. This method has been successfully employed for the synthesis of 3-bromo-4-aryl/alkyl-pyridazines, providing a regioselective route to this class of compounds.

A representative experimental protocol for a similar synthesis is as follows:

Experimental Protocol: Lewis Acid-Mediated Synthesis of 3-Bromo-4-aryl/alkyl-pyridazines [1]

To a solution of 3-bromo-s-tetrazine in a suitable solvent (e.g., trifluorotoluene or dioxane), 3 equivalents of a silyl-enol ether are added.[1] The reaction mixture is treated with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), and stirred at room temperature.[1] The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction is quenched, and the product is purified by column chromatography to yield the desired 3-bromo-4-substituted pyridazine.[1]

| Reactant 1 | Reactant 2 | Lewis Acid | Solvent | Yield (%) | Reference |

| 3-Bromo-s-tetrazine | (Cyclopent-1-en-1-yloxy)trimethylsilane | BF₃·OEt₂ | Trifluorotoluene | up to 93 | [1] |

| 3-Bromo-s-tetrazine | Various silyl-enol ethers | BF₃·OEt₂ | Dioxane | Good to excellent | [1] |

Table 1: Representative yields for the synthesis of 3-bromo-4-substituted pyridazines.[1]

Caption: Synthesis of 3-bromo-4-substituted pyridazines.

Key Applications in Organic Synthesis: Cross-Coupling Reactions

The carbon-bromine bond in this compound is a key functional handle for a multitude of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse molecular fragments.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organohalide with an organoboron compound. It is anticipated that this compound would readily participate in such reactions to generate aryl- or heteroaryl-substituted pyridazines.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling (General)

In a reaction vessel, the bromo-pyridazine (1.0 eq.), an arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(OAc)₂ or Pd₂(dba)₃ (0.05 eq.), a phosphine ligand like 2-(ditert-butylphosphino)-biphenyl (JohnPhos) (0.2 eq.), and a base such as cesium carbonate (3.0 eq.) are combined. A mixture of solvents, typically THF and water, is added. The reaction mixture is heated under an inert atmosphere (e.g., argon) for several hours. After cooling, the reaction is worked up by quenching with aqueous ammonium chloride and extracting with an organic solvent. The crude product is then purified by flash column chromatography.

| Bromopyridine Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Toluene/Water | Moderate |

| 2-Bromopyridine | Various arylboronic acids | Pd/C | K₃PO₄ | Water/Isopropanol | Good to excellent |

Table 2: Representative conditions and yields for Suzuki-Miyaura coupling of bromopyridines.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction would allow for the introduction of alkynyl moieties onto the pyridazine core, which are valuable precursors for further transformations.

Experimental Protocol: Palladium-Catalyzed Sonogashira Coupling (General) [2][3][4]

To a solution of the bromo-pyridazine (1.0 eq.) and a terminal alkyne (1.2 eq.) in a solvent such as DMF, a palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), a phosphine ligand (e.g., PPh₃, 5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%) are added.[2][3][4] A base, typically an amine like triethylamine, is also added. The reaction is heated at a specified temperature (e.g., 100 °C) for a few hours under an inert atmosphere.[2][3][4] The reaction progress is monitored by TLC. Upon completion, the product is isolated and purified.

| Bromopyridine Substrate | Terminal Alkyne | Catalyst System | Base | Solvent | Yield (%) |

| 2-Amino-3-bromopyridine | Various terminal alkynes | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 72-96 |

Table 3: Optimized conditions and yields for the Sonogashira coupling of 2-amino-3-bromopyridines.[3][4]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds, allowing for the coupling of aryl halides with a wide range of amines. This reaction would provide a direct route to amino-substituted pyridazines, which are common motifs in medicinal chemistry.

Experimental Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination (General) [5]

A mixture of the bromo-pyridazine (1.0 eq.), an amine (1.2 eq.), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., XPhos), and a strong base (e.g., sodium tert-butoxide) is prepared in a sealed tube or reaction vessel under an inert atmosphere. A solvent such as toluene is added, and the mixture is heated. After the reaction is complete, the mixture is cooled, and the product is isolated through extraction and purified by chromatography.

| Bromopyridine Substrate | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 2-Bromopyridines | Volatile primary and secondary amines | Pd(OAc)₂/dppp | NaOtBu | Toluene | 55-98 |

Table 4: Conditions and yields for the Buchwald-Hartwig amination of 2-bromopyridines.[5]

References

- 1. zora.uzh.ch [zora.uzh.ch]

- 2. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 3. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]

- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 5. researchgate.net [researchgate.net]

Unlocking the Synthetic Potential of the Pyridazine Core: A Technical Guide to Novel Reactions of 4-Bromo-3-methylpyridazine and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine scaffold is a privileged pharmacophore, forming the core of numerous biologically active compounds with applications in oncology, inflammation, and infectious diseases.[1][2] The functionalization of this heterocycle is of paramount importance for the development of new chemical entities in drug discovery. 4-Bromo-3-methylpyridazine, in particular, represents a versatile, yet underexplored, building block. Its bromine atom at the 4-position serves as a key handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.

While specific literature on the reactions of this compound is nascent, the reactivity of structurally similar bromopyridazine and bromopyridine derivatives is well-documented.[3] This technical guide will leverage data from these analogous systems to provide a comprehensive overview of the expected novel reactions of this compound, focusing on palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. Detailed experimental protocols and structured data tables are provided to facilitate the practical application of these methodologies in a research setting.

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron species.[4][5] For a substrate like this compound, this reaction allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the C4 position, generating novel substituted pyridazines.

Data Summary: Suzuki-Miyaura Coupling of Bromopyridine Analogs

The following table summarizes representative conditions and outcomes for the Suzuki-Miyaura coupling of bromopyridine derivatives, which serve as a reliable proxy for the expected reactivity of this compound.

| Substrate (Analog) | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |

| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 85 | [6] |

| 3-Bromopyridine | Potassium Phenyltrifluoroborate | Pd(OAc)₂ (2) | K₂CO₃ | H₂O | 100 | 92 | [7] |

| 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 95 | [6] |

| 4-Bromo-3-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 120 (µW) | 81 | [3] |

General Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure adapted from literature examples for aryl-aryl coupling.[6]

-

Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and a base such as K₃PO₄ or K₂CO₃ (2.0-3.0 equiv).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-Dioxane and water (e.g., 4:1 v/v).

-

Reaction: Heat the reaction mixture with vigorous stirring at a temperature ranging from 80°C to 120°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-3-methylpyridazine.

Visualization: Suzuki-Miyaura Reaction Workflow

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Synthesis of Arylalkynes: The Sonogashira Coupling

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, providing a powerful route to construct carbon-carbon triple bonds.[8][9] This reaction is invaluable for introducing alkyne functionalities into the pyridazine core, which can serve as versatile handles for further transformations, such as click chemistry or cyclization reactions.

Data Summary: Sonogashira Coupling of Bromo-Heterocycle Analogs

The following table presents data from Sonogashira reactions on analogous bromo-heterocycles, indicating viable conditions for this compound.

| Substrate (Analog) | Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |

| 4-Bromo-6H-1,2-oxazine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (3) | Et₃N | Toluene | RT | 85 | [10] |

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 80 | 92 | [11] |

| Aryl Bromide | Phenylacetylene | Pd(PhCN)₂Cl₂ (2) | P(t-Bu)₃ (4) / CuI (5) | i-Pr₂NH | Toluene | RT | 98 | [9] |

General Experimental Protocol: Sonogashira Coupling

This protocol is a representative procedure for the Sonogashira coupling.[9][10]

-

Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) in a suitable anhydrous solvent (e.g., Toluene or DMF).

-

Reagent Addition: Add the terminal alkyne (1.2-1.5 equiv), a copper(I) co-catalyst such as Copper(I) Iodide (CuI) (2-5 mol%), and an amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)), which also acts as a solvent in some cases.

-